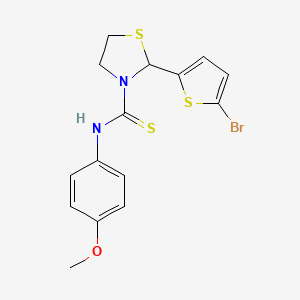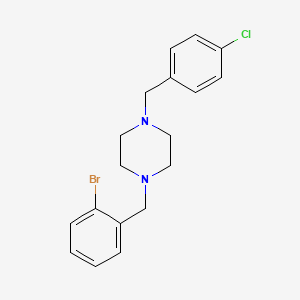methanone](/img/structure/B10888870.png)
[4-(5-Bromo-2-hydroxybenzyl)piperazin-1-yl](thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE: is a complex organic compound with the molecular formula C18H16Br2N2O4 and a molecular weight of 484.147 g/mol This compound is characterized by the presence of a brominated hydroxybenzyl group attached to a piperazine ring, which is further connected to a thienyl methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 2-hydroxybenzyl alcohol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to form 5-bromo-2-hydroxybenzyl alcohol.
Piperazine Coupling: The brominated product is then reacted with piperazine in the presence of a base such as potassium carbonate (K2CO3) to form 4-(5-bromo-2-hydroxybenzyl)piperazine.
Thienyl Methanone Formation: Finally, the piperazine derivative is coupled with 2-thienyl methanone under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in the benzyl moiety can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to hydrogen, leading to debromination.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzoic acid.
Reduction: Formation of 4-(2-hydroxybenzyl)piperazine.
Substitution: Formation of 4-(5-azido-2-hydroxybenzyl)piperazine or 4-(5-thio-2-hydroxybenzyl)piperazine.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studying reaction mechanisms and pathways.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry:
- Utilized in the development of novel materials with specific chemical properties.
- Applied in the synthesis of specialty chemicals and intermediates .
Mécanisme D'action
The mechanism of action of 4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The brominated hydroxybenzyl group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The piperazine ring may interact with receptors or enzymes, modulating their activity. The thienyl methanone moiety can participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function .
Comparaison Avec Des Composés Similaires
- 4-(5-BROMO-2-HYDROXYBENZOYL)PIPERAZIN-1-YL-METHANONE
- 4-(5-BROMO-2-HYDROXYBENZYL)-1-PIPERAZINYLMETHANONE ETHANEDIOATE
Comparison:
- Structural Differences: The presence of different substituents on the benzyl or thienyl rings.
- Chemical Properties: Variations in reactivity and stability due to different functional groups.
- Applications: Similar compounds may have different biological activities and industrial applications based on their unique structures.
Propriétés
Formule moléculaire |
C16H17BrN2O2S |
|---|---|
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
[4-[(5-bromo-2-hydroxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H17BrN2O2S/c17-13-3-4-14(20)12(10-13)11-18-5-7-19(8-6-18)16(21)15-2-1-9-22-15/h1-4,9-10,20H,5-8,11H2 |
Clé InChI |
MTLWOKKTBRYMBZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=C(C=CC(=C2)Br)O)C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 1-{[(4-{[(E)-(pentafluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10888790.png)
![5-{[3-(Ethoxycarbonyl)-4-(4-fluorophenyl)-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10888794.png)
![N'-{[(3-methoxyphenyl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B10888798.png)


![4-{5-[(E)-({3-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}imino)methyl]furan-2-yl}benzoic acid](/img/structure/B10888810.png)
![N-ethyl-2-[(4-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B10888835.png)
![[2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-methylbenzoate](/img/structure/B10888841.png)
![N-{(1Z)-3-oxo-1-(thiophen-2-yl)-3-[(3,4,5-trimethoxybenzyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B10888849.png)

![N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B10888872.png)

![N-(2-cyanophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10888884.png)
![Pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10888885.png)
